An In-depth Technical Guide to Glutaric Acid: Chemical Properties and Structure
An In-depth Technical Guide to Glutaric Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and experimental analysis of glutaric acid. Glutaric acid, systematically named pentanedioic acid, is a five-carbon linear dicarboxylic acid.[1][2][3][4][5] It is naturally produced in the body during the metabolism of certain amino acids, such as lysine and tryptophan. This document serves as a technical resource, presenting quantitative data, detailed experimental protocols, and visual representations of its chemical nature and reactions.
Chemical Structure and Identification
Glutaric acid is an alpha,omega-dicarboxylic acid, meaning the carboxylic acid functional groups are located at the ends of the aliphatic carbon chain. The five-carbon backbone provides it with distinct physical and chemical properties compared to shorter-chain (succinic) and longer-chain (adipic) dicarboxylic acids.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Reference |
| IUPAC Name | Pentanedioic acid | |
| Other Names | 1,3-Propanedicarboxylic acid, n-Pyrotartaric acid | |
| CAS Number | 110-94-1 | |
| Chemical Formula | C₅H₈O₄ | |
| Linear Formula | COOH(CH₂)₃COOH | |
| SMILES | C(CC(=O)O)CC(=O)O | |
| Molecular Weight | 132.11 g/mol |
Physicochemical Properties
Glutaric acid appears as colorless crystals or a white solid. Its physical properties are summarized below.
Table 2: Physical and Chemical Properties
| Property | Value | Conditions | Reference |
| Melting Point | 95 - 99 °C | - | |
| Boiling Point | 200 °C | at 20 mmHg | |
| 302 - 304 °C | at 760 mmHg (with decomposition) | ||
| Density | 1.429 g/cm³ | at 15 °C or 77°F | |
| Acidity (pKa) | pKa₁ = 4.31 - 4.34 | at 25 °C | |
| pKa₂ = 5.22 | at 25 °C | ||
| Vapor Pressure | 0.022 hPa | at 18.5 °C |
Table 3: Solubility Profile
| Solvent | Solubility | Temperature | Reference |
| Water | 430 g/L | 20 °C | |
| 639 g/L | 20 °C | ||
| Ethanol | Soluble | - | |
| Ether | Soluble | - | |
| Chloroform | Soluble | - | |
| Benzene | Soluble | - | |
| Petroleum Ether | Slightly Soluble | - |
Chemical Synthesis and Reactions
Glutaric acid can be synthesized through various chemical routes. It is also generated as a byproduct in the industrial production of adipic acid.
As a dicarboxylic acid, glutaric acid undergoes reactions typical of carboxylic acids, such as esterification, amide formation, and reduction. Upon heating, it readily forms a cyclic anhydride.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the two dissociation constants (pKa₁ and pKa₂) of glutaric acid.
Materials:
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Glutaric acid (analytical grade)
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0.1 M Sodium hydroxide (NaOH) solution, standardized
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Deionized, CO₂-free water
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pH meter with a combination glass electrode
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Magnetic stirrer and stir bar
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250 mL beaker
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50 mL burette
Procedure:
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Sample Preparation: Accurately weigh approximately 0.33 g (2.5 mmol) of glutaric acid and dissolve it in 100 mL of deionized water in a 250 mL beaker.
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Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the tip of the burette filled with 0.1 M NaOH below the surface of the solution.
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Titration: Begin stirring the solution gently. Record the initial pH. Add the NaOH titrant in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
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Endpoint Detection: Continue the titration past the second equivalence point. The equivalence points are identified as the points of the steepest slope on the titration curve (pH vs. volume of NaOH).
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Data Analysis:
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Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
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Determine the volume of NaOH at the first and second half-equivalence points. The pH at the first half-equivalence point is equal to pKa₁.
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The pH at the second half-equivalence point (halfway between the first and second equivalence points) is equal to pKa₂.
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Alternatively, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely locate the equivalence points.
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Purification by Recrystallization
This protocol describes the purification of solid glutaric acid based on its high solubility in hot water and lower solubility in cold water.
Materials:
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Crude glutaric acid
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Deionized water
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Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter paper
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Vacuum flask and tubing
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Ice bath
Procedure:
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Dissolution: Place the crude glutaric acid in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves. If necessary, add small portions of hot water to achieve full dissolution, avoiding a large excess of solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination. Slow cooling promotes the formation of larger, purer crystals.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surfaces.
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Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a watch glass to air dry or place them in a desiccator.
Structural Confirmation by ¹H NMR Spectroscopy
This protocol details sample preparation for analysis by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to confirm the chemical structure.
Materials:
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Purified glutaric acid
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Deuterated solvent (e.g., DMSO-d₆ or D₂O)
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NMR tube
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Pipettes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified glutaric acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is common for carboxylic acids) directly in a clean, dry NMR tube.
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Analysis: Cap the NMR tube and invert it several times to ensure a homogeneous solution. Place the tube in the NMR spectrometer.
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Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
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Expected Spectrum: The ¹H NMR spectrum of glutaric acid should exhibit two distinct signals:
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A triplet corresponding to the four protons on the carbons alpha to the carbonyl groups (C2 and C4).
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A quintet corresponding to the two protons on the central beta carbon (C3).
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A broad singlet for the two acidic protons of the carboxyl groups, although its position can vary and it may exchange with residual water in the solvent.
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Applications and Safety
Glutaric acid serves as a versatile building block in chemical synthesis. It is used in the production of polymers like polyesters and polyamides. The hydrogenation of glutaric acid yields 1,5-pentanediol, a common plasticizer. It also finds use as a raw material for producing glutaric anhydride, which is an initiator for polymerization.
Safety: Glutaric acid may cause skin and eye irritation. It should be handled with appropriate personal protective equipment, including gloves and safety glasses. Incompatible with bases, oxidizing agents, and reducing agents.
